4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one
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Overview
Description
4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone: Known for its effects on chloroplast thylakoid membranes.
2,4-Dichloro-6-phenylpyrimidine: Used in regioselective synthesis of pyrimidine derivatives.
Uniqueness
4-chloro-5-(neopentyloxy)pyridazin-3(2H)-one is unique due to its neopentyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridazinone derivatives and contributes to its specific applications and effects.
Properties
CAS No. |
1346697-53-7 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-4-(2,2-dimethylpropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)5-14-6-4-11-12-8(13)7(6)10/h4H,5H2,1-3H3,(H,12,13) |
InChI Key |
LVJNHADSWQNVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C(=O)NN=C1)Cl |
Origin of Product |
United States |
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